N-ethyl-2-[4-(2-propan-2-yloxybenzoyl)-1,4-diazepan-1-yl]acetamide
Description
N-ethyl-2-[4-(2-propan-2-yloxybenzoyl)-1,4-diazepan-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a benzoyl group substituted with a propan-2-yloxy group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Properties
IUPAC Name |
N-ethyl-2-[4-(2-propan-2-yloxybenzoyl)-1,4-diazepan-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-4-20-18(23)14-21-10-7-11-22(13-12-21)19(24)16-8-5-6-9-17(16)25-15(2)3/h5-6,8-9,15H,4,7,10-14H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPXQUIBOLVYMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1CCCN(CC1)C(=O)C2=CC=CC=C2OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[4-(2-propan-2-yloxybenzoyl)-1,4-diazepan-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a diamine and a dihalide under basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via an acylation reaction using benzoyl chloride and a suitable base.
Substitution with Propan-2-yloxy Group: The propan-2-yloxy group can be introduced through an etherification reaction using propan-2-ol and an appropriate catalyst.
N-ethylation: The final step involves the N-ethylation of the diazepane ring using ethyl iodide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[4-(2-propan-2-yloxybenzoyl)-1,4-diazepan-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing diazepane and benzoyl moieties.
Biology: It may serve as a probe or ligand in biochemical studies involving diazepane-containing compounds.
Medicine: The compound could be investigated for its potential pharmacological properties, such as its ability to interact with specific biological targets.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-ethyl-2-[4-(2-propan-2-yloxybenzoyl)-1,4-diazepan-1-yl]acetamide would depend on its specific interactions with molecular targets. The diazepane ring and benzoyl group may allow the compound to interact with enzymes, receptors, or other proteins, potentially modulating their activity. Detailed studies would be required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-[4-(2-hydroxybenzoyl)-1,4-diazepan-1-yl]acetamide: Similar structure but with a hydroxy group instead of a propan-2-yloxy group.
N-ethyl-2-[4-(2-methoxybenzoyl)-1,4-diazepan-1-yl]acetamide: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
Uniqueness
N-ethyl-2-[4-(2-propan-2-yloxybenzoyl)-1,4-diazepan-1-yl]acetamide is unique due to the presence of the propan-2-yloxy group, which may impart distinct chemical and biological properties compared to its analogs. This unique functional group could influence the compound’s solubility, reactivity, and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
